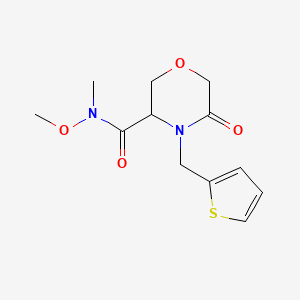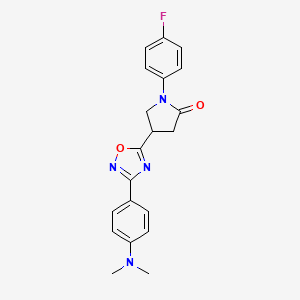
6-(3-Methoxyphenyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic chemicals known for their complex structures and potential for diverse chemical properties and reactions. Pyrimidin-4-ol derivatives, in general, have garnered interest for their pharmaceutical and material applications, illustrating the significance of studying such compounds.
Synthesis Analysis
The synthesis of closely related pyrimidin-4-ol derivatives often involves multi-step chemical reactions, starting from simple precursors to more complex structures. A common approach includes the use of condensation reactions, nucleophilic substitutions, and catalytic transformations to introduce various functional groups into the pyrimidine core. These methods allow for the targeted synthesis of compounds with specific physical and chemical properties (Murugavel et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidin-4-ol derivatives is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations. These analyses reveal the conformation, electron distribution, and intermolecular interactions within the crystal lattice, which are crucial for understanding the compound's reactivity and stability (Murugavel et al., 2014).
Chemical Reactions and Properties
Pyrimidin-4-ol derivatives participate in various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization reactions. These reactions are influenced by the electronic nature of the substituents on the pyrimidine ring, allowing for the synthesis of a wide array of derivatives with different chemical functionalities (Zh. et al., 2013).
Physical Properties Analysis
The physical properties of pyrimidin-4-ol derivatives, such as melting points, boiling points, solubility, and crystal structure, are determined by their molecular structure. For instance, the presence of methoxy and thioether groups can significantly affect the compound's polarity, solubility in organic solvents, and thermal stability. These properties are essential for the compound's application in various industries (Al‐Refai et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the potential applications of pyrimidin-4-ol derivatives. For example, the electron-donating methoxy group and the electron-withdrawing thioether group can influence the electron density on the pyrimidine ring, thereby affecting its nucleophilic and electrophilic reaction sites. These characteristics are critical when considering the compound for applications in medicinal chemistry and material science (Murugavel et al., 2014).
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
Several studies have synthesized novel compounds, including derivatives of thiazolopyrimidines, for their anti-inflammatory and analgesic properties. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored. These compounds have shown promising cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, analgesic, and anti-inflammatory effects in preclinical models, indicating their potential as therapeutic agents in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Antitumor Activity
Compounds with pyrimidine cores have been evaluated for their antitumor activities. One study synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives and assessed their antitumor activities against various human cancer cell lines. The findings revealed that some of these compounds exhibited potent anticancer activity, comparable to that of doxorubicin, suggesting their utility as chemotherapeutic agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. For example, the antifungal effects of some pyrimidine derivatives on fungi like Aspergillus terreus and Aspergillus niger have been studied, showing that these compounds can be developed into effective antifungal agents. This highlights the potential application of pyrimidine-based compounds in addressing fungal infections (N. N. Jafar et al., 2017).
Applications in Nonlinear Optics (NLO) and Electronics
The structural and electronic properties of pyrimidine derivatives have been investigated, with some compounds showing promising applications in nonlinear optics (NLO) fields. This research suggests that pyrimidine derivatives could be valuable in developing materials for optoelectronic devices, potentially enhancing the performance of optical switches or modulators (A. Hussain et al., 2020).
Acaricidal Activity
The development of phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure for acaricidal activity represents another application area. These compounds have shown significant acaricidal activity in greenhouse tests, indicating their potential as effective agents for controlling mite populations in agricultural settings (Shulin Hao et al., 2020).
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-6-4-8-17(10-14)22-24-20(15(2)29-22)13-30-23-25-19(12-21(27)26-23)16-7-5-9-18(11-16)28-3/h4-12H,13H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUHGTXAHWVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)


![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)
![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)
![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)

![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)

![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)